molecular formula C12H13N3O2 B8227170 2-Nitro-6-piperidinobenzonitrile

2-Nitro-6-piperidinobenzonitrile

Cat. No.: B8227170
M. Wt: 231.25 g/mol
InChI Key: IRLQOYPNACJNPI-UHFFFAOYSA-N
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Description

2-Nitro-6-piperidinobenzonitrile is an organic compound that belongs to the class of nitrobenzonitriles. This compound is characterized by the presence of a nitro group (-NO2) and a piperidine ring attached to a benzonitrile core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-piperidinobenzonitrile typically involves the nitration of 2-piperidinobenzonitrile. One common method is the reaction of 2-cyanophenol with piperidine in the presence of a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-6-piperidinobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and suitable bases.

Major Products Formed:

    Reduction: 2-Amino-6-piperidinobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-nitro-6-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-11(14-7-2-1-3-8-14)5-4-6-12(10)15(16)17/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLQOYPNACJNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.8 g of 2,6-dinitrobenzonitrile was dissolved in 30 ml of dimethylformamide, and 10.2 ml of piperidine was added to the solution. The mixture was stirred at 50° C. for 30 minutes while externally cooling because of heat generation. The reaction mixture was poured into water, and the precipitate thus formed was collected, washed with water and then with methanol, and dried to obtain 6.7 of 2-nitro-6-piperidinobenzonitrile (melting point: 122°-123° C.).
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Synthesis routes and methods II

Procedure details

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